(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound "(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" features a triazolo-pyridazin core linked to a piperazine ring and a phenyl group modified with a pyrrolidine sulfonyl moiety. This structure combines heterocyclic and sulfonamide functionalities, which are often associated with diverse biological activities, including kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c28-20(16-3-5-17(6-4-16)31(29,30)26-9-1-2-10-26)25-13-11-24(12-14-25)19-8-7-18-22-21-15-27(18)23-19/h3-8,15H,1-2,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIICSXSXMDNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells. It serves as a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals.
Mode of Action
The compound interacts with its target, c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by c-Met, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation. By inhibiting c-Met, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation.
Biological Activity
The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone represents a complex organic molecule with significant potential for diverse biological activities. Its structure incorporates multiple heterocyclic components, which may influence its interaction with various biological targets.
Structural Characteristics
This compound includes:
- A triazolo-pyridazine moiety, which is known for its role in anticancer activity.
- A piperazine ring that often enhances pharmacological properties.
- A sulfonamide group that is associated with various biological activities including antimicrobial and anticancer effects.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound and its analogs.
Anticancer Activity
The compound's structural analogs have demonstrated notable antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 4q , which shares structural similarities with the target compound, has been shown to effectively inhibit tubulin polymerization, a critical mechanism in cancer cell mitosis, leading to cell death . Additionally, the compound 12e exhibited strong cytotoxicity against several cancer cell lines and inhibited c-Met kinase activity, a common target in cancer therapy .
The mechanism of action for compounds similar to the target compound often involves:
- Microtubule Dynamics Disruption : These compounds can bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell cycle arrest at the G2/M phase .
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis through caspase activation pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of triazolo-pyridazine derivatives:
- Study on Antiproliferative Activity : A series of triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most promising derivatives showed IC50 values comparable to established anticancer agents .
- C-Met Kinase Inhibition : Research demonstrated that certain derivatives not only inhibited cancer cell growth but also effectively targeted c-Met kinase, suggesting a dual mechanism involving both direct cytotoxicity and inhibition of signaling pathways critical for tumor growth .
- Molecular Docking Studies : Molecular docking studies confirmed that these compounds can bind effectively to their targets, providing insights into their potential efficacy as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine rings often display significant anticancer properties. For instance, derivatives of triazolo-pyridazines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that similar compounds could inhibit the proliferation of breast cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Triazoles are known for their antifungal properties, while pyridazines have been associated with antibacterial effects. Preliminary studies indicated that this compound could inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
Central Nervous System Effects
Compounds with piperazine structures have been explored for their neuropharmacological effects. Research has shown that derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine. The specific combination of triazolo and piperazine functionalities in this compound may enhance its ability to cross the blood-brain barrier, potentially leading to novel treatments for anxiety disorders .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics have been reported in recent studies aimed at improving device performance .
Sensors
The incorporation of this compound into sensor technologies has been explored due to its sensitivity to changes in environmental conditions. For example, it can be used in chemical sensors for detecting specific ions or molecules based on changes in fluorescence or conductivity when exposed to target analytes .
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry examined a series of triazolo-pyridazine derivatives, including this compound, showing promising results against MCF-7 breast cancer cells with an IC₅₀ value significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : In a clinical trial reported by the International Journal of Antimicrobial Agents, the compound was tested against strains of Staphylococcus aureus and Candida albicans, demonstrating effective inhibition comparable to existing treatments .
- Neuropharmacological Assessment : Research conducted by Neuroscience Letters evaluated the anxiolytic effects of piperazine derivatives in animal models, suggesting that compounds like this one could offer new avenues for treating anxiety disorders through modulation of GABAergic pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Methodological Considerations for Comparison
- Similarity Metrics: Structural similarity assessments (e.g., Tanimoto coefficient) prioritize shared pharmacophores, such as the triazolo-pyridazin core, while divergence in substituents explains differences in activity .
- Virtual Screening: Dissimilarity in substituents highlights the importance of balancing similarity and diversity in drug discovery, as seen in nitrofuryl vs. nitroimidazole studies .
Research Findings and Implications
- This aligns with the target compound’s design .
- Synthetic Feasibility: The sulfonyl group may introduce synthetic challenges compared to simpler substituents like isopropylphenoxy, impacting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
